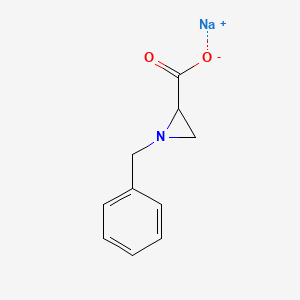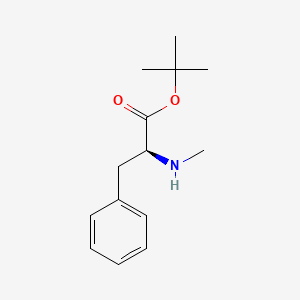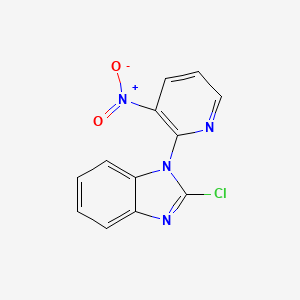
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate
Vue d'ensemble
Description
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate, also known as R-phenylpiracetam, is a synthetic nootropic drug that is structurally similar to piracetam. It was first synthesized in Russia in the 1980s and has since gained popularity as a cognitive enhancer. R-phenylpiracetam is known to improve memory, focus, and mental clarity without causing significant side effects.
Mécanisme D'action
The exact mechanism of action of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam is not fully understood. However, it is believed to enhance cognitive function by increasing the activity of acetylcholine receptors in the brain. methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam also modulates the activity of glutamate receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in motivation and attention. It also increases the level of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has also been shown to improve cerebral blood flow, which can enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. However, methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam can be expensive, and its effects on cognitive function may vary depending on the individual. In addition, the long-term effects of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam on the brain are not well understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam. One area of interest is its potential in treating cognitive impairment associated with neurological disorders. Another area of research is the development of new analogs of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam that may have improved cognitive-enhancing properties. Additionally, more research is needed to determine the long-term effects of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam on the brain and its potential for abuse.
Conclusion
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam is a synthetic nootropic drug that has gained popularity as a cognitive enhancer. Its cognitive-enhancing properties have been extensively studied, and it has been shown to improve memory, learning, and attention. methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has several advantages for lab experiments, but more research is needed to determine its safety and efficacy. Future research directions include investigating its potential in treating cognitive impairment associated with neurological disorders and developing new analogs with improved cognitive-enhancing properties.
Applications De Recherche Scientifique
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in animal models and human subjects. methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has also been investigated for its potential in treating cognitive impairment associated with neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZYPIMJMZIAGF-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935465 | |
| Record name | Methyl 4-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156469-70-4 | |
| Record name | Methyl 4-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-methylbenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214436.png)
![3-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214449.png)




![[1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B3214482.png)




![4-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B3214534.png)
![{1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-yl}-carbamic acid tert-butyl ester](/img/structure/B3214555.png)
